メチル(2-オキソプロポキシ)アセテート

概要

説明

Methyl (2-oxopropoxy)acetate is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl (2-oxopropoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-oxopropoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

溶剤製造

“メチル(2-オキソプロポキシ)アセテート”は溶剤の製造に使用されます . 溶剤は他の物質を溶解できる物質であり、塗料、医薬品、化学品などのさまざまな業界で広く使用されています。

香料製造

この化合物は、香料の製造にも応用されています . これは、特定の香りを作り出すために、または香料中の他の成分の香りを高めるために使用できます。

界面活性剤製造

界面活性剤は、2つの液体間または液体と固体間の表面張力を低下させる化合物です。 “メチル(2-オキソプロポキシ)アセテート”は界面活性剤の製造に使用されます . 界面活性剤は、洗剤、乳化剤、分散剤など、幅広い用途があります。

乳化剤製造

乳化剤は、通常は混ざり合わない2つの物質、例えば油と水を混ぜるのを助ける物質です。 “メチル(2-オキソプロポキシ)アセテート”は乳化剤の製造に使用されます . 乳化剤は、食品、化粧品、医薬品など、さまざまな業界で使用されています。

バイオディーゼル燃料製造

“メチル(2-オキソプロポキシ)アセテート”はバイオディーゼル燃料の製造に使用されます . バイオディーゼルは、石油ディーゼルに代わる、再生可能でクリーンな燃焼燃料です。

表面活性剤製造

表面活性剤は、液体の表面張力、2つの液体間の界面張力、または液体と固体間の界面張力を低下させる化合物です。 “メチル(2-オキソプロポキシ)アセテート”はこれらの剤の製造に使用されます . これらの剤は、洗剤、濡れ剤、乳化剤、起泡剤、分散剤など、多くの分野で用途があります。

エステル化研究

“メチル(2-オキソプロポキシ)アセテート”は、酢酸とメタノールを触媒として硫酸を用いてバッチ反応器中で触媒エステル化によって製造されます . このプロセスは、特にマイクロ波法を用いた場合、その有効性と効率について研究されています .

作用機序

Mode of Action

It is known that the compound can undergo various chemical reactions, such as the formation of oximes and hydrazones . In these reactions, the oxygen in the compound can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Methyl (2-oxopropoxy)acetate may be involved in the acetate pathway, which is responsible for the biosynthesis of polyketides and related compounds . This pathway involves precursors containing repeated “ketide” units, which can undergo subsequent condensations and other reactions typical of carbonyl compounds to produce observed structures .

Result of Action

Based on its potential involvement in the acetate pathway, it may contribute to the biosynthesis of various bioactive compounds .

Action Environment

The action, efficacy, and stability of Methyl (2-oxopropoxy)acetate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes that can interact with Methyl (2-oxopropoxy)acetate .

生物活性

Methyl (2-oxopropoxy)acetate, with the chemical formula C6H10O4 and CAS number 11701055, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

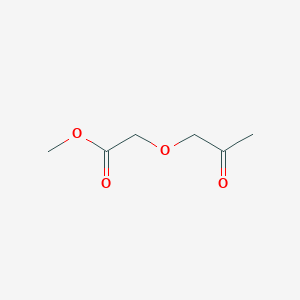

Methyl (2-oxopropoxy)acetate features a methyl ester group linked to a 2-oxopropoxy moiety. This unique structure contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis. The compound can undergo hydrolysis, leading to the release of active forms that may participate in various biochemical pathways.

Mechanisms of Biological Activity

The biological activity of methyl (2-oxopropoxy)acetate is primarily attributed to its ability to interact with enzymes and receptors through the following mechanisms:

- Hydrolysis : The ester group can be hydrolyzed to release an active acid form, which may exhibit specific biological effects.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with various enzymes, potentially influencing their activity.

- Receptor Binding : The substituents on the phenyl ring may affect binding affinity and specificity for biological targets.

Research Findings

Recent studies have investigated the biological activity of methyl (2-oxopropoxy)acetate in various contexts:

- Anticancer Activity : Research has indicated potential cytotoxic effects against cancer cell lines. For instance, derivatives of similar compounds have shown significant activity against breast cancer MCF-7 cells and human promyelocytic leukemia HL-60 cells .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, showing promise as a lead compound for drug development targeting inflammatory and autoimmune disorders .

- Toxicity Studies : Safety assessments have been conducted, indicating low toxicity levels under controlled conditions, which is essential for further therapeutic applications .

Comparative Analysis

To better understand the biological activity of methyl (2-oxopropoxy)acetate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(4-(2-hydroxypropyl)phenoxy)acetate | Hydroxyl group instead of a keto group | Potentially different biological activity due to hydroxyl presence |

| Ethyl 2-(4-(2-oxopropyl)phenoxy)acetate | Ethyl ester group instead of methyl | Differences in solubility and reactivity due to ethyl substitution |

| Methyl 2-(4-acetophenoxy)acetate | Acetophenone moiety instead of oxopropyl | Variations in reactivity patterns due to different substituents |

This table highlights how variations in structure can influence biological properties, making methyl (2-oxopropoxy)acetate a unique candidate for further research.

Case Studies

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various derivatives on cancer cell lines, methyl (2-oxopropoxy)acetate was tested alongside other β-carbonyl compounds. Results indicated significant cytotoxic potential against MCF-7 cells, suggesting that modifications to the ester structure could enhance its anticancer properties .

- Enzyme Interaction Studies : Another investigation focused on the interaction of methyl (2-oxopropoxy)acetate with specific enzymes involved in inflammatory pathways. The results demonstrated that this compound could act as a competitive inhibitor, providing insights into its potential therapeutic applications in treating inflammatory diseases .

特性

IUPAC Name |

methyl 2-(2-oxopropoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVGUHQBLOOYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470786 | |

| Record name | methyl (2-oxopropoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61363-66-4 | |

| Record name | methyl (2-oxopropoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。